molecular formula C22H26N4O4 B10998975 {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid

{1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B10998975
M. Wt: 410.5 g/mol
InChI Key: UKVKFOWZAVWLEV-UHFFFAOYSA-N
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Description

The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule that features an indole moiety, an oxadiazole ring, and a cyclohexyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The oxadiazole ring can be formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative . The final step involves coupling the indole and oxadiazole intermediates with a cyclohexyl acetic acid derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Mechanism of Action

The mechanism of action of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The oxadiazole ring may also contribute to the compound’s activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid lies in its combination of indole, oxadiazole, and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-[1-[[3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H26N4O4/c27-18(24-14-22(13-20(28)29)9-2-1-3-10-22)6-7-19-25-21(26-30-19)16-5-4-15-8-11-23-17(15)12-16/h4-5,8,11-12,23H,1-3,6-7,9-10,13-14H2,(H,24,27)(H,28,29)

InChI Key

UKVKFOWZAVWLEV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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